molecular formula C19H22N2O2S B2947301 2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 674362-66-4

2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2947301
CAS No.: 674362-66-4
M. Wt: 342.46
InChI Key: ZGVNGNVCUJOXKR-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic small molecule characterized by a cycloheptathiophene core substituted with a 2,4-dimethylbenzamido group and a carboxamide moiety. Its molecular formula is C₂₀H₂₃N₂O₂S, with a molecular weight of 342.5 g/mol . The dimethyl substitution on the benzamido ring enhances lipophilicity while maintaining steric compatibility for target binding, distinguishing it from analogs with methoxy or halogen substituents.

Properties

IUPAC Name

2-[(2,4-dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-11-8-9-13(12(2)10-11)18(23)21-19-16(17(20)22)14-6-4-3-5-7-15(14)24-19/h8-10H,3-7H2,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVNGNVCUJOXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure that incorporates both thiophene and cycloheptathiophene moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 342.46 g/mol
  • CAS Number : 321532-71-2

Anticancer Properties

Research has indicated that thiophene derivatives, including the target compound, exhibit significant cytotoxic activity against various cancer cell lines. In particular:

  • Cell Lines Tested : A-549 (human lung cancer), HT-29 (colon cancer), and LS180.
  • IC50 Values : The compound demonstrated effective cytotoxicity at concentrations around 104 M10^{-4}\text{ M} against the A-549 cell line.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of microbial species. Preliminary studies suggest:

  • In Vitro Efficacy : Certain thiophene derivatives have shown promising results with minimum inhibitory concentrations (MIC) indicating effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through modulation of key signaling pathways related to cell cycle regulation and apoptosis .

Case Studies

  • Study on Lung Cancer Cells (A-549) :
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed at concentrations above 105 M10^{-5}\text{ M}, indicating a dose-dependent response.
    • : The compound holds potential as a therapeutic agent in lung cancer treatment.
  • Antibacterial Activity Assessment :
    • Methodology : Disk diffusion method was employed to assess antibacterial activity.
    • Results : Zones of inhibition were measured against standard bacterial strains.
    • : The compound exhibited notable antibacterial properties, suggesting its potential use in treating bacterial infections.

Data Table

PropertyValue
Molecular FormulaC19H22N2O2S
Molecular Weight342.46 g/mol
CAS Number321532-71-2
Anticancer Activity (A-549)IC50 ~ 104 M10^{-4}\text{ M}
Antibacterial ActivityEffective against S. aureus and E. coli

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their pharmacological, synthetic, and physicochemical properties are summarized below:

Structural and Physicochemical Comparisons

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound : 2,4-dimethylbenzamido C₂₀H₂₃N₂O₂S 342.5 N/A Balanced lipophilicity (XLogP3: ~4.7); dimethyl groups enhance metabolic stability .
Compound 31 : 3,4-dimethoxybenzamido C₂₄H₂₅N₃O₄S 452.16 194–196 Higher polarity (methoxy groups); HIV-1 RNase H inhibitor (IC₅₀: 2.3 μM) .
Compound 20 : 2-fluorobenzamido C₁₉H₁₈FN₂O₂S 373.47 233–234 Fluorine enhances electronegativity; moderate yield (40%) .
Ethyl ester analog : 4-methoxybenzamido C₂₀H₂₃NO₄S 373.47 N/A Ester group improves cell permeability but reduces hydrolytic stability .
N,N-Dimethylcarboxamide C₁₉H₂₂N₂O₂S 342.45 N/A Dimethyl carboxamide increases lipophilicity (XLogP3: ~4.5) .

Pharmacological Activity

  • Antiviral Targets :
    • Compound 31 : Inhibits HIV-1 RNase H (IC₅₀: 2.3 μM) via allosteric binding .
    • Compounds 40–42 : Disrupt influenza polymerase subunit interactions (IC₅₀: 5–10 μM) .
    • Target Compound : Predicted to inhibit viral polymerases, with dimethyl groups optimizing binding pocket compatibility .
  • Metabolic Stability : Dimethyl substituents in the target compound reduce oxidative metabolism compared to methoxy analogs .

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